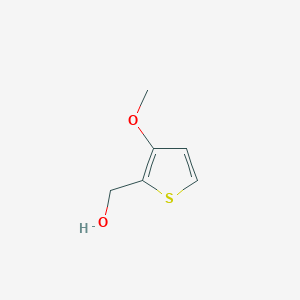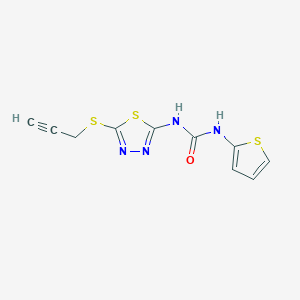
1-(5-(Prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-(Prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea is a compound with intriguing chemical properties, often explored for its potential applications in various scientific fields. It belongs to the class of thiadiazole derivatives and contains both thiophene and urea moieties, which are known for their biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea generally involves multi-step organic reactions. One common route begins with the preparation of the thiadiazole core, followed by functionalization with the prop-2-yn-1-ylthio group and the incorporation of the thiophen-2-yl urea. Typical reaction conditions include the use of organic solvents like dichloromethane or ethanol, along with catalysts like palladium on carbon or base reagents like potassium carbonate to facilitate the reactions.
Industrial Production Methods
For industrial production, optimized synthetic routes often focus on yield improvement and cost-effectiveness. Large-scale synthesis might employ continuous flow reactors, allowing better control over reaction conditions and reducing the time and cost associated with batch processes. Solvent recovery systems and green chemistry principles are also employed to minimize environmental impact.
化学反应分析
Types of Reactions
1-(5-(Prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea can undergo a variety of chemical reactions, including:
Oxidation: Leading to the formation of sulfoxides or sulfones.
Reduction: Often resulting in the cleavage of the thiadiazole ring.
Substitution: Where the thiophene or thiadiazole rings might be substituted with different functional groups.
Common Reagents and Conditions
Reactions typically involve reagents like hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenated reagents for substitution. Conditions vary from room temperature for mild reactions to elevated temperatures for more rigorous transformations.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Open-chain derivatives.
Substitution: Various substituted thiadiazole or thiophene derivatives.
科学研究应用
1-(5-(Prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea finds applications in several research domains:
Chemistry: Utilized as a building block for synthesizing novel organic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug development.
Industry: Used in the development of advanced materials, such as polymers and agrochemicals.
作用机制
The compound exerts its effects through several molecular pathways:
Molecular Targets: It interacts with enzymes or receptors, altering their activity.
Pathways Involved: Can inhibit or activate biochemical pathways, leading to desired therapeutic effects, such as inhibition of microbial growth or cancer cell proliferation.
相似化合物的比较
Compared to other thiadiazole derivatives, 1-(5-(Prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea is unique due to the specific functional groups attached, which impart distinct chemical and biological properties. Similar compounds include:
5-phenyl-1,3,4-thiadiazole-2-thiol
2-amino-5-mercapto-1,3,4-thiadiazole
3-(4-methylphenyl)-1,3,4-thiadiazol-2-amine
Each of these compounds has its own unique set of properties, but this compound stands out for its potential in various scientific and industrial applications.
And there you have it—a detailed breakdown of your compound! Ready to dive deeper into any specific aspect?
属性
IUPAC Name |
1-(5-prop-2-ynylsulfanyl-1,3,4-thiadiazol-2-yl)-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4OS3/c1-2-5-17-10-14-13-9(18-10)12-8(15)11-7-4-3-6-16-7/h1,3-4,6H,5H2,(H2,11,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHXQINMTXHZBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NN=C(S1)NC(=O)NC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(10Z)-10-ethylidene-1-phenyl-1,4,5,5a,7,8-hexahydro-8aH-4,6-ethanopyrrolo[2,3-g]indazol-8a-yl]aniline](/img/structure/B2944747.png)
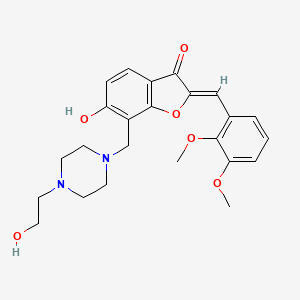
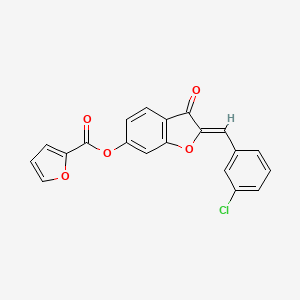
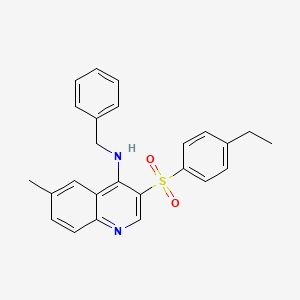
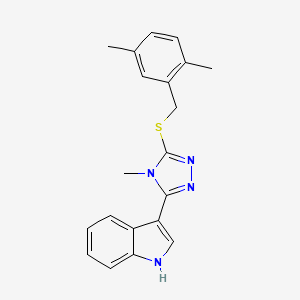
![2-methyl-4-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2944755.png)
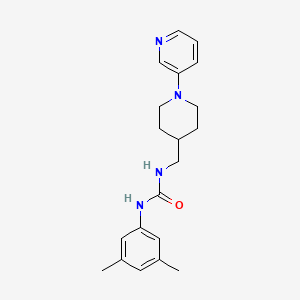

![2-Methyl-6-prop-2-enoyl-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B2944763.png)
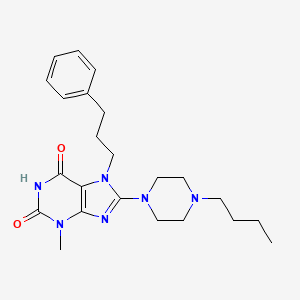
![N-[2-(diethylamino)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B2944765.png)
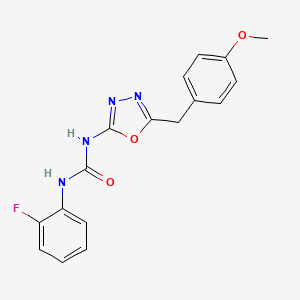
![4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B2944767.png)
